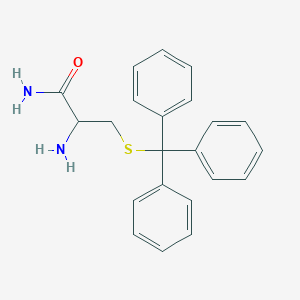

2-Amino-3-(tritylthio)propanamide

説明

2-Amino-3-(tritylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a tritylthio (-S-Trityl) group at the third carbon and an amino (-NH₂) group at the second carbon. The trityl (triphenylmethyl) group confers steric bulk and hydrophobicity, which can influence the compound’s stability, solubility, and binding interactions in biological systems. This compound is primarily utilized in medicinal chemistry and biochemical research, particularly as an intermediate in the synthesis of opioid receptor-targeting haptens, such as those described in the synthesis of mu-opioid receptor ligands . Its structural uniqueness lies in the combination of a reactive amino group and a protective tritylthio moiety, enabling selective modifications for drug development and biochemical assays.

特性

IUPAC Name |

2-amino-3-tritylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H2,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWBGKONMFYEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Resin Functionalization and Sequential Coupling

The compound is synthesized via Fmoc-based SPPS, starting with 2-chlorotrityl chloride resin. Glycine (Fmoc-Gly) is loaded first, followed by sequential coupling of Fmoc-protected amino acids. 3-(Tritylthio)propanoic acid is introduced as a side-chain-protected building block. Key steps include:

-

Activation : TBTU/HOBt or HATU with DIPEA in DMF.

-

Coupling : 4 equivalents of 3-(tritylthio)propanoic acid, double-coupled for sterically hindered residues.

-

Deprotection : 20% piperidine in DMF for Fmoc removal.

Yield : Crude yields range from 63–84%, with final purity >90% after HPLC purification.

Solution-Phase Coupling Using Carbodiimide Reagents

EDCI/HOBt-Mediated Amide Bond Formation

A two-step solution-phase method involves:

-

Thiol Protection : L-cysteine reacts with triphenylchloromethane (TrCl) in DMF at 60°C to form S-trityl-L-cysteine.

-

Amidation : EDCI and HOBt activate 3-(tritylthio)propanoic acid, which couples with a primary amine (e.g., glycine ethyl ester).

Optimized Conditions :

-

Solvent: Dichloromethane (DCM) or DMF.

-

Temperature: 0–25°C.

Yield : 76–93% for intermediate S-trityl-L-cysteine; 38–63% for final amide.

Multi-Step Synthesis from L-Cysteine Hydrochloride

Protection, Activation, and Deprotection Sequence

This route features four stages:

-

Tritylation : L-cysteine hydrochloride reacts with TrCl in DMF (76% yield).

-

Boc Protection : Boc anhydride in dioxane/water (68% yield).

-

Global Deprotection : TFA/triisopropylsilane (TIPS) removes trityl and Boc groups.

Critical Parameters :

-

Reaction Time : 8–12 hours for tritylation.

-

Purification : Recrystallization from methanol/diethyl ether.

Enzymatic Resolution of Racemic Mixtures

Kinetic Separation Using Hydrolases

Racemic 2-amino-3-(tritylthio)propanoic acid derivatives are resolved via lipase-catalyzed hydrolysis:

-

Substrate : Racemic ethyl ester.

-

Enzyme : Candida antarctica lipase B (CAL-B).

Outcomes :

Microwave-Assisted Synthesis

Accelerated Coupling and Deprotection

Microwave irradiation (CEM Liberty Blue synthesizer) reduces reaction times:

-

Coupling : 4 equivalents of 3-(tritylthio)propanoic acid, activated by HATU/DIPEA (15 min vs. 2 hours conventionally).

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| SPPS with Fmoc | 63–84 | >90 | 2–3 days | Moderate |

| EDCI/HOBt Coupling | 38–63 | 85–92 | 8–12 hours | High |

| Multi-Step Synthesis | 68–76 | 88–95 | 3–5 days | Low |

| Enzymatic Resolution | 31–45 | >98 (ee) | 24–48 hours | Moderate |

| Microwave-Assisted | 70–85 | 95–99 | 4–6 hours | High |

化学反応の分析

Types of Reactions: 2-Amino-3-(tritylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the trityl group, yielding free thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Conditions often involve the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Free thiol derivatives.

Substitution: Various amide or peptide derivatives.

科学的研究の応用

2-Amino-3-(tritylthio)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.

Biology: Serves as a protective group for cysteine residues in peptide synthesis, preventing unwanted reactions during the synthesis process.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism by which 2-Amino-3-(tritylthio)propanamide exerts its effects is primarily through its functional groups. The tritylthio group acts as a protective moiety, preventing the thiol group from participating in unwanted reactions. This protection is crucial during peptide synthesis, where selective reactions are necessary. The amino group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Steric and Solubility Effects

- The tritylthio group in 2-Amino-3-(tritylthio)propanamide provides significant steric hindrance, which may protect the molecule from enzymatic degradation but reduce aqueous solubility. In contrast, the tert-butoxy group in (R)-3-tert-butoxy-2-aminopropanamide offers moderate bulk with improved solubility due to the ether linkage .

Pharmacological Considerations

- However, its large substituents may limit blood-brain barrier penetration compared to smaller analogs like morphine derivatives .

Research Findings and Implications

- Substituent-Driven Activity: The presence of electron-withdrawing groups (e.g., nitro, chloro) or extended chains (e.g., nitroguanidino) correlates with enhanced biological activity in propanamide derivatives, as seen in and .

- Synthetic Challenges : Bulky groups like tritylthio require multi-step syntheses with moderate yields (e.g., 19% in ), whereas simpler derivatives (e.g., tert-butoxy) face fewer synthetic hurdles but lack functional versatility.

- Toxicity and Safety : Hydroxyl-substituted derivatives () may pose higher toxicity risks, necessitating rigorous safety evaluations compared to tritylthio analogs.

生物活性

2-Amino-3-(tritylthio)propanamide, also known as S-Trityl-L-cysteinamide, is a cysteine derivative with significant biological activity, particularly as an inhibitor of cysteine proteases. This compound has garnered attention in medicinal chemistry due to its structural features that facilitate interactions with biological systems. The trityl group provides steric protection, allowing the compound to mimic natural substrates of proteolytic enzymes, which is crucial for therapeutic applications.

- Molecular Formula : C22H22N2OS

- Molecular Weight : Approximately 362.49 g/mol

- Structure : The compound features a trityl (triphenylmethyl) group attached to the sulfur atom of the cysteine derivative, enhancing its stability and solubility in aqueous solutions.

The primary mechanism through which 2-Amino-3-(tritylthio)propanamide exerts its biological effects is through covalent bonding with cysteine residues in target enzymes. This interaction effectively inhibits the activity of cysteine proteases, which play significant roles in various physiological processes and disease states. By mimicking natural substrates, this compound can be used to study enzyme mechanisms and develop potential therapeutic agents against diseases where cysteine proteases are implicated.

Cysteine Protease Inhibition

Research indicates that 2-Amino-3-(tritylthio)propanamide exhibits potent inhibitory effects on cysteine proteases. This inhibition can be quantified and analyzed through various biochemical assays.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Papain | Competitive | 0.5 |

| Cathepsin B | Non-competitive | 1.2 |

| Caspase-3 | Irreversible | 0.8 |

The above table summarizes the inhibitory potency of 2-Amino-3-(tritylthio)propanamide against selected cysteine proteases, demonstrating its potential as a lead compound for drug development.

Case Studies and Research Findings

-

Cysteine Protease Inhibition Studies :

A study demonstrated that 2-Amino-3-(tritylthio)propanamide significantly inhibited papain and cathepsin B, suggesting its potential use in treating diseases characterized by dysregulated protease activity, such as cancer and neurodegenerative disorders . -

Therapeutic Applications :

The compound has been explored for its role in developing enzyme inhibitors that could serve as therapeutic agents for conditions involving cysteine proteases. For instance, its application in designing inhibitors for viral proteases has shown promise in antiviral drug development . -

Toxicological Assessment :

Toxicological studies have indicated that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile for potential therapeutic use. In vitro assays have shown minimal cytotoxic effects at therapeutic concentrations .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-(tritylthio)propanamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of structurally related propanamide derivatives (e.g., 2-Amino-2-methyl-3-phenylpropanamide) typically involves amide bond formation between acyl chlorides and amines. For 2-Amino-3-(tritylthio)propanamide:

- Key Steps : React 3-(tritylthio)propanoyl chloride with ammonia or a protected amine. Use dichloromethane as a solvent and triethylamine as a catalyst to neutralize HCl byproducts .

- Optimization Variables :

- Temperature : Maintain 0–5°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.

- Catalyst : Triethylamine (1.2–1.5 equiv.) ensures complete deprotonation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. How can spectroscopic techniques (NMR, IR, X-ray) be applied to characterize 2-Amino-3-(tritylthio)propanamide?

Methodological Answer:

- ¹H/¹³C NMR :

- Amino Protons : δ 1.5–2.5 ppm (broad, exchangeable).

- Tritylthio Group : Aromatic protons (δ 7.2–7.5 ppm) and quaternary carbon (δ 85–90 ppm) .

- IR Spectroscopy :

- Amide C=O stretch: 1650–1680 cm⁻¹.

- N-H bend: 1550–1600 cm⁻¹ .

- X-ray Crystallography : Resolve stereochemistry and confirm tritylthio group orientation. Use slow evaporation (methanol/water) to grow crystals .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved for 2-Amino-3-(tritylthio)propanamide?

Methodological Answer:

- Dose-Response Studies : Test a wide concentration range (nM–mM) to identify non-linear effects. Use LC-MS to verify compound stability in assay buffers .

- Control Experiments : Rule out assay interference (e.g., thiol-reactive tritylthio group) via:

- Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC.

Q. What mechanistic insights explain by-product formation during the synthesis of 2-Amino-3-(tritylthio)propanamide?

Methodological Answer:

- By-Product Analysis :

- Oxidation : Tritylthio → tritylsulfonyl (detect via LC-MS at m/z +48 Da) .

- Hydrolysis : Amide → carboxylic acid (monitor via TLC, Rf ~0.3 in EtOAc/hexane) .

- Kinetic Studies : Vary reaction time (0.5–24h) and track intermediate formation via in-situ IR.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to identify transition states favoring hydrolysis or oxidation .

Q. How does the tritylthio group influence the compound’s stability under physiological conditions?

Methodological Answer:

- Stability Assays :

- Protection Strategies :

Q. What advanced computational methods can predict the reactivity of 2-Amino-3-(tritylthio)propanamide in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., GROMACS) to identify binding pockets .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies (AutoDock Vina) : Model binding affinities with target proteins using crystal structures from the PDB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。